N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, a quinazolinone moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide typically involves multi-step procedures. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The quinazolinone and thiazole moieties are then synthesized and coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include triethylamine, polyphosphoric acid, and various solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, polyphosphoric acid, and various solvents such as acetonitrile. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with various molecular targets, including dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby exerting its pharmacological effects . The quinazolinone and thiazole moieties contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and a thiazole moiety, and is used as an antipsychotic drug.
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide: Similar in structure due to the presence of fluorophenyl and piperazine groups, this compound is explored for its potential therapeutic applications.
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: These compounds share the piperazine ring and are studied for their antifungal and antitumor activities.
Uniqueness
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is unique due to its combination of a piperazine ring, a fluorophenyl group, a quinazolinone moiety, and a thiazole ring. This unique structure contributes to its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C26H28FN7OS2 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C26H28FN7OS2/c27-20-7-2-4-9-22(20)34-14-12-33(13-15-34)11-5-10-28-23(35)16-18-17-37-26(29-18)32-24-19-6-1-3-8-21(19)30-25(36)31-24/h1-4,6-9,17H,5,10-16H2,(H,28,35)(H2,29,30,31,32,36) |
InChI Key |
LIDOOAJDRNFUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)C5=CC=CC=C5F |
Origin of Product |
United States |
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